

# Technical Support Center: Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lipid 114 |           |
| Cat. No.:            | B15578202 | Get Quote |

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of flow rate on the size and polydispersity index (PDI) of lipid nanoparticles (LNPs). This information is intended for researchers, scientists, and drug development professionals working on LNP-based drug delivery systems.

# **Addressing "Lipid 114"**

Initial investigations suggest a possible misunderstanding regarding the term "**Lipid 114**." Our research indicates that this identifier does not correspond to a recognized lipid used in LNP formulations. Instead, it is highly likely that "114" refers to the product catalog number 09-740-114 from Thermo Scientific. This product is a 0.45 µm polyethersulfone (PES) membrane filter, which is commonly used for the sterile filtration of LNP preparations after their formulation and dialysis.[1][2][3][4][5]

Therefore, the following guidance is provided in a general context for lipid nanoparticle formulation and does not pertain to a specific "**Lipid 114**." The principles discussed are broadly applicable to common LNP compositions.

# FAQs: Impact of Flow Rate on LNP Size and PDI

Q1: What are the key flow rate parameters that influence LNP size and PDI?

A1: The two primary flow rate parameters in microfluidic-based LNP synthesis are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).[5][6][7]



- Total Flow Rate (TFR): This is the combined flow rate of the aqueous and organic (lipid) phases.[5][7] TFR is a critical parameter for controlling the mixing time of the two phases.
- Flow Rate Ratio (FRR): This is the ratio of the flow rate of the aqueous phase to the flow rate of the organic phase.[5][7] The FRR determines the solvent polarity at the point of mixing and influences the rate of nanoparticle precipitation.

Q2: How does Total Flow Rate (TFR) generally affect LNP size and PDI?

A2: Increasing the TFR generally leads to a decrease in LNP size.[6][8][9] This is because a higher TFR results in faster mixing and more rapid nanoprecipitation of the lipids, allowing less time for particle growth.[5][9] The effect of TFR on PDI can be more variable, but higher TFRs often lead to more uniform particle size distributions (lower PDI) due to the controlled and rapid mixing environment.[10] However, at very high TFRs, a decrease in nanoemulsion stability can lead to particle aggregation and an increase in size.

Q3: How does the Flow Rate Ratio (FRR) impact LNP size and PDI?

A3: An increase in the FRR (a higher proportion of the aqueous phase to the organic phase) typically results in smaller LNP sizes.[6][9][11] A higher FRR leads to a more rapid change in solvent polarity, which promotes faster precipitation and the formation of smaller particles.[11] Low FRRs can sometimes result in increased variability between preparations.[8]

Q4: Which parameter, TFR or FRR, has a more significant impact on LNP size?

A4: While both parameters are influential, the TFR is often considered to have a more direct and significant impact on the final LNP size, especially when using herringbone mixers.[5] However, the FRR also plays a crucial role and can have a broader impact on both size and encapsulation efficiency.[5] The interplay between TFR and FRR is important, and optimization of both is necessary to achieve the desired LNP characteristics.

# **Troubleshooting Guide**



| Issue                                                                                                                                    | Potential Cause                                                                                                            | Recommended Action                                                                                                  |
|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| LNP size is too large                                                                                                                    | Low Total Flow Rate (TFR):<br>Slower mixing allows for more<br>time for lipid aggregates to<br>grow.[4]                    | Increase the TFR to promote faster mixing and more rapid nanoprecipitation.[6][8]                                   |
| Low Flow Rate Ratio (FRR): A lower aqueous to organic phase ratio can lead to slower solvent exchange and larger particle formation.[11] | Increase the FRR. A common starting point is a 3:1 ratio of aqueous to organic phase.[3]                                   |                                                                                                                     |
| High Lipid Concentration: Higher lipid concentrations can result in the formation of larger particles.[4][11]                            | Decrease the concentration of the lipid solution.                                                                          |                                                                                                                     |
| Polydispersity Index (PDI) is too high (PDI > 0.2)                                                                                       | Inefficient Mixing: Inadequate mixing of the aqueous and lipid phases can lead to a broad size distribution.               | Ensure the microfluidic mixer is<br>functioning correctly. Increase<br>the TFR to improve mixing<br>efficiency.[10] |
| Low Flow Rate Ratio (FRR):<br>Low FRRs can contribute to<br>increased variability in particle<br>size.[8]                                | Increase the FRR to a ratio that is known to produce more uniform particles (e.g., 3:1 or 4:1).[8]                         |                                                                                                                     |
| Inconsistent results between batches                                                                                                     | Variability in Flow Rates: Inconsistent pump performance or pressure fluctuations can lead to batch- to-batch variability. | Calibrate and ensure the stability of your pumping system. Use high-quality, pulseless pumps.                       |
| Low FRR: Lower FRRs have been shown to result in increased variability between preparations.[8]                                          | Operate at a higher FRR (e.g., 4:1 or 5:1) to improve reproducibility.[8]                                                  |                                                                                                                     |



# Data on Flow Rate, LNP Size, and PDI

The following tables summarize the impact of TFR and FRR on LNP size and PDI based on published data.

Table 1: Effect of Total Flow Rate (TFR) on LNP Size

| TFR (mL/min) | LNP Hydrodynamic<br>Diameter (nm) | Reference |
|--------------|-----------------------------------|-----------|
| 1            | 121 ± 5                           | [9]       |
| 6            | 83 ± 5                            | [9]       |
| 10           | 75 (approx.)                      | [10]      |
| 40           | 36 (approx.)                      | [10]      |

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size

| FRR (Aqueous:Organic) | LNP Hydrodynamic<br>Diameter (nm) | Reference |
|-----------------------|-----------------------------------|-----------|
| 2:1                   | 100 ± 5                           | [9]       |
| 5:1                   | 79 ± 4                            | [9]       |

# Experimental Protocols General Protocol for LNP Formulation using Microfluidics

This protocol outlines a general procedure for the formulation of LNPs using a microfluidic mixing device.

#### 1. Preparation of Solutions:

 Aqueous Phase: Prepare the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5).[12]



- Organic Phase: Dissolve the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol. A common molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[11]
- 2. Microfluidic Mixing:
- Load the agueous and organic phases into separate syringes.
- Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a herringbone mixer).
- Set the desired TFR and FRR on the syringe pump. A common starting FRR is 3:1 (aqueous:organic).[3]
- Initiate the flow to mix the two phases. The rapid mixing in the microfluidic channels induces the self-assembly of lipids into LNPs, encapsulating the nucleic acid.[12]
- 3. Downstream Processing:
- Collect the LNP solution.
- Dialysis: Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[12] This step is crucial for obtaining a biocompatible formulation.
- Sterile Filtration: Filter the dialyzed LNP solution through a 0.22 μm or 0.45 μm sterile filter (such as the Thermo Scientific 09-740-114) to remove any large aggregates and ensure sterility.[1][2]
- 4. Characterization:
- Size and PDI: Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
- Encapsulation Efficiency: Determine the amount of nucleic acid encapsulated within the LNPs using a fluorescence-based assay (e.g., RiboGreen).

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for LNP formulation using microfluidics.





Click to download full resolution via product page

Caption: Logical relationships between flow rate parameters and LNP characteristics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lipid nanoparticle-encapsulated DNA vaccine induces balanced antibody and T-cell responses in pigs with maternally derived antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]



- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Lipid nanoparticles: Composition, formulation, and application PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermo Scientific™ Nalgene™ Syringe Filters | Fisher Scientific [fishersci.ca]
- 9. 50PCS 33mm Sterile Syringe Filter 0.22μm PES Membrane Polyethersulfone HPLC Disc | eBay [ebay.com]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Lipid Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578202#impact-of-flow-rate-on-lipid-114-Inp-size-and-pdi]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.